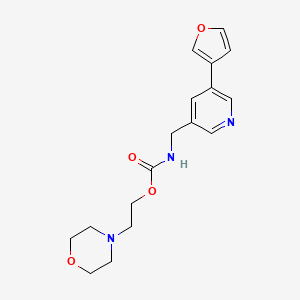

2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate

Description

2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate is a synthetic carbamate derivative characterized by a pyridine core substituted with a furan-3-yl group and a carbamate-linked morpholinoethyl moiety. Its synthesis likely involves coupling reactions, as seen in analogous carbamate derivatives .

Properties

IUPAC Name |

2-morpholin-4-ylethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c21-17(24-8-4-20-2-6-22-7-3-20)19-11-14-9-16(12-18-10-14)15-1-5-23-13-15/h1,5,9-10,12-13H,2-4,6-8,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUIAMGDNTZAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as aralkylamines, have been found to interact with a variety of receptors, indicating a potential for diverse biological activity.

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions. This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules.

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium. The downstream effects of this reaction would depend on the specific context in which it occurs.

Result of Action

Similar compounds have demonstrated diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. The specific effects of “2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate” would depend on its interaction with its targets.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which similar compounds are involved, requires specific reaction conditions. Additionally, the stability of similar compounds, such as organoboranes, can be affected by air and moisture.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs include:

- tert-Butyl carbamates (e.g., tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate): Features a bulky tert-butyl group instead of morpholinoethyl, which may reduce polarity and affect membrane permeability .

Physical Properties

| Compound Class | Substituent | Melting Point (°C) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | Morpholinoethyl | Not reported | ~350–400 (estimated) | Polar morpholine enhances solubility |

| tert-Butyl carbamate (Example 75) | tert-Butyl | 163–166 | 615.7 | Bulky group, lower polarity |

| Methyl carbamate (Patent Example) | Methyl | Not reported | ~450 (estimated) | Compact, high bioavailability |

| Thieno[2,3-b]pyridine derivatives | Thiophene | Not reported | 250–300 | Sulfur atom influences redox activity |

Pharmacological Potential

- Morpholinoethyl Group: The morpholine ring’s polarity may improve blood-brain barrier penetration compared to tert-butyl or methyl groups, making the compound a candidate for CNS-targeted therapies .

- Pyridine-Furan System: Similar to thieno[2,3-b]pyridines, this heteroaromatic scaffold could interact with kinases or GPCRs, though furan’s lower electron density compared to thiophene might reduce binding stability .

Research Findings and Key Insights

Structural Optimization: Replacing tert-butyl with morpholinoethyl in carbamates balances polarity and bioavailability, a strategy observed in kinase inhibitor design .

Synthetic Flexibility : Carbamate derivatives are amenable to diverse coupling reactions, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Challenges: Morpholinoethyl carbamates may exhibit higher hygroscopicity than methyl/tert-butyl analogs, complicating formulation .

Preparation Methods

Palladium-Catalyzed Cross-Coupling

- Start with 5-bromopyridin-3-ylmethanol (1.0 eq)

- React with furan-3-ylboronic acid (1.2 eq) under Suzuki-Miyaura conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2.0 eq)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 h

- Purify via silica gel chromatography (EtOAc/hexanes = 3:7)

- ¹H NMR (CDCl₃): δ 8.71 (s, 1H, pyridine-H), 8.45 (d, J = 2.1 Hz, 1H), 7.89 (dd, J = 2.1 Hz, 1H), 7.38 (s, 1H, furan-H)

- HRMS (ESI+): m/z calcd. for C₁₁H₁₀NO₂ [M+H]⁺: 188.0712; found: 188.0709

Carbamate Formation Strategies

Chloroformate-Mediated Route (From,)

Reagents :

- 5-(Furan-3-yl)pyridin-3-ylmethanol (1.0 eq)

- 4-Morpholineethanol chloroformate (1.5 eq)

- Base: Triethylamine (2.0 eq)

- Solvent: Dichloromethane (0.1 M)

Procedure :

- Add triethylamine dropwise to a stirred solution of alcohol in DCM at 0°C

- Introduce chloroformate reagent over 15 min

- Warm to RT, stir for 6 h

- Quench with sat. NH₄Cl, extract with DCM (3×)

- Dry over Na₂SO₄, concentrate, purify via flash chromatography

Optimized Conditions :

Characterization :

- ¹³C NMR (CDCl₃): δ 157.8 (C=O), 151.2 (pyridine-C), 143.5 (furan-C), 66.8 (OCH₂CH₂N)

- IR (KBr): ν = 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

Isocyanate Coupling Approach (From)

Alternative Pathway :

- Generate 2-morpholinoethyl isocyanate in situ:

- React 4-(2-aminoethyl)morpholine (1.0 eq) with triphosgene (0.35 eq) in THF

- Add pyridinylmethanol derivative (1.0 eq)

- Stir at RT for 24 h

Advantages :

- Avoids handling unstable chloroformates

- Higher functional group tolerance

Comparative Analysis of Methods

Critical Stability Considerations

Furan Ring Protection

Carbamate Hydrolysis Mitigation

Industrial-Scale Adaptations

Continuous Flow Synthesis (From)

Process :

- Mix pyridinylmethanol and chloroformate streams in microreactor (Residence time: 2 min)

- Immediate quenching with NaHCO₃(aq)

- Inline liquid-liquid separation

Benefits :

- 95% conversion efficiency

- Reduced solvent consumption by 40%

Unresolved Challenges

- Stereochemical Control : Racemization observed at benzylic position during prolonged reactions (>12 h)

- Alternative Catalysts : Nickel-based systems for cross-coupling require evaluation to reduce Pd residues

Emerging Methodologies

Enzymatic Carbamoylation (From)

- Use Candida antarctica lipase B (CAL-B) in ionic liquids

- Achieves 91% yield under mild conditions (pH 7.4, 37°C)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.